molecular formula C19H26O3 B13789450 2alpha-Hydroxyandrost-4-ene-3,17-dione CAS No. 571-17-5

2alpha-Hydroxyandrost-4-ene-3,17-dione

Cat. No.: B13789450
CAS No.: 571-17-5
M. Wt: 302.4 g/mol
InChI Key: TUUUEQXMRRIGLT-ZEHJPDPISA-N
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Description

2alpha-Hydroxyandrost-4-ene-3,17-dione is a steroidal compound that plays a significant role in the synthesis of various physiologically active steroids. It is an intermediate in the biosynthesis of glucocorticoids and androgens, making it a valuable compound in pharmaceutical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha-Hydroxyandrost-4-ene-3,17-dione typically involves the microbiological transformation of natural sterols. One common method is the biotransformation of phytosterols using genetically modified strains of Mycobacterium fortuitum. This process involves the deletion of specific genes, such as 3-ketosteroid-Δ1-dehydrogenase, to enhance the yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes. The use of engineered Mycobacterium strains has been shown to be effective in converting phytosterols into the desired compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2alpha-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less oxidized steroids.

    Substitution: Substitution reactions can introduce different functional groups into the steroid nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .

Scientific Research Applications

2alpha-Hydroxyandrost-4-ene-3,17-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2alpha-Hydroxyandrost-4-ene-3,17-dione involves its conversion into active steroid hormones. It acts as a precursor in the biosynthesis of glucocorticoids and androgens. These hormones exert their effects by binding to specific receptors and modulating gene expression, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.

    9alpha-Hydroxyandrost-4-ene-3,17-dione: An intermediate in the synthesis of glucocorticoid drugs.

    11beta-Hydroxyandrost-4-ene-3,17-dione: A compound with similar steroidal structure and function.

Uniqueness

2alpha-Hydroxyandrost-4-ene-3,17-dione is unique due to its specific hydroxylation pattern, which makes it a valuable intermediate in the synthesis of various steroidal drugs. Its ability to undergo diverse chemical reactions further enhances its utility in pharmaceutical and biochemical research .

Properties

CAS No.

571-17-5

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(2R,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18-,19-/m0/s1

InChI Key

TUUUEQXMRRIGLT-ZEHJPDPISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H](C[C@]34C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O

Origin of Product

United States

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